N-(Hexacosanoyloxy)succinimide
Overview
Description
Mechanism of Action
Target of Action
N-(Hexacosanoyloxy)succinimide is a derivative of succinimide, a class of organic compounds known as pyrrolidine-2-ones Succinimides and their derivatives are known to interact with various biological molecules, including proteins and enzymes .
Mode of Action
The mode of action of this compound involves the interaction with its targets through a process known as aminolysis . This process involves the attack of the amino/amide nitrogen atom on the carbonyl carbon of the ester group, resulting in the cleavage of the carbonyl C-O bond in the polyester and the formation of an amide group . This process is facilitated by the cation-anion confined hydrogen-bonding interactions among the ionic liquid, water, ester group, and amino/amide groups .
Biochemical Pathways
Succinimides and their derivatives are known to be involved in various biochemical processes, including the transformation of waste polymers into value-added chemicals .
Result of Action
The result of the action of this compound involves the transformation of a series of poly(succinates) into succinimide derivatives and corresponding diols under mild and metal-free conditions . This transformation is facilitated by the cation-anion confined hydrogen-bonding interactions among the ionic liquid, water, ester group, and amino/amide groups .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of water and the type of ionic liquid used . For instance, the presence of water assists in achieving complete transformation of poly(succinates) into succinimide derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Hexacosanoyloxy)succinimide can be synthesized from N-Hydroxysuccinimide and hexacosanoic acid . The reaction typically involves the esterification of N-Hydroxysuccinimide with hexacosanoic acid under controlled conditions . The reaction is carried out in the presence of a dehydrating agent to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product . The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(Hexacosanoyloxy)succinimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: This compound can participate in substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction . Substitution reactions often involve nucleophiles such as amines or alcohols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-(Hexacosanoyloxy)succinimide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in biochemical assays and as a labeling reagent for proteins and peptides.
Industry: This compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(Hexacosanoyloxy)succinimide include:
N-Chlorosuccinimide: Used in halogenation reactions.
N-Bromosuccinimide: Commonly used in bromination reactions.
N-Iodosuccinimide: Utilized in iodination reactions.
Uniqueness
What sets this compound apart from these similar compounds is its long aliphatic chain, which imparts unique properties such as increased hydrophobicity and the ability to interact with lipid membranes . This makes it particularly useful in applications involving lipid-based systems and membrane proteins .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) hexacosanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H55NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-30(34)35-31-28(32)26-27-29(31)33/h2-27H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTCVLLRTUELJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H55NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464612 | |
Record name | HEXACOSANOIC ACID 2,5-DIOXO-1-PYRROLIDINYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22102-68-7 | |
Record name | HEXACOSANOIC ACID 2,5-DIOXO-1-PYRROLIDINYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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